
Diethyl 2,5-dithiocyanatohexanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,5-dithiocyanatohexanedioate is an organic compound with the molecular formula C12H16N2O4S2 It is characterized by the presence of two dithiocyanato groups attached to a hexanedioate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,5-dithiocyanatohexanedioate typically involves the reaction of diethyl hexanedioate with thiocyanate reagents under controlled conditions. One common method involves the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the dithiocyanato groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Diethyl 2,5-dithiocyanatohexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocyanato groups to thiol groups.
Substitution: The dithiocyanato groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted hexanedioate derivatives.
科学的研究の応用
Diethyl 2,5-dithiocyanatohexanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiocyanato groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl 2,5-dithiocyanatohexanedioate involves its reactive dithiocyanato groups, which can interact with various molecular targets. These interactions may include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other redox processes.
類似化合物との比較
Similar Compounds
- Diethyl 2,5-dihydroxyterephthalate
- Diethyl 2,5-dihydroxyhexanedioate
Uniqueness
Diethyl 2,5-dithiocyanatohexanedioate is unique due to the presence of dithiocyanato groups, which impart distinct chemical reactivity compared to similar compounds. This reactivity makes it valuable for specific applications where thiol-reactive groups are required.
特性
CAS番号 |
64661-05-8 |
|---|---|
分子式 |
C12H16N2O4S2 |
分子量 |
316.4 g/mol |
IUPAC名 |
diethyl 2,5-dithiocyanatohexanedioate |
InChI |
InChI=1S/C12H16N2O4S2/c1-3-17-11(15)9(19-7-13)5-6-10(20-8-14)12(16)18-4-2/h9-10H,3-6H2,1-2H3 |
InChIキー |
CHYFVVODXASOEP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC(C(=O)OCC)SC#N)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
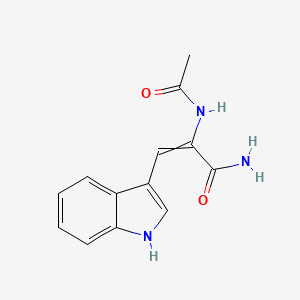

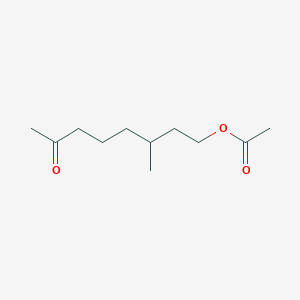

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
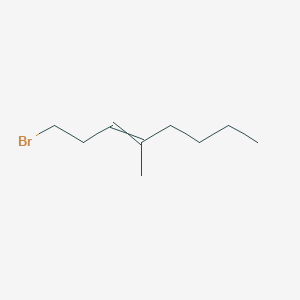
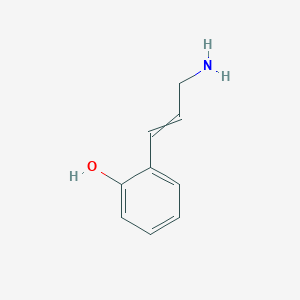
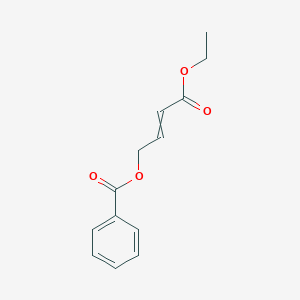
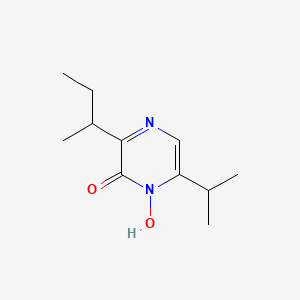
![Benzonitrile, 4-[(triphenylphosphoranylidene)acetyl]-](/img/structure/B14492602.png)
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2S)-](/img/structure/B14492614.png)

![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)
